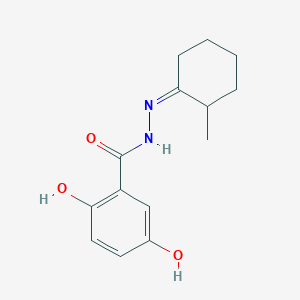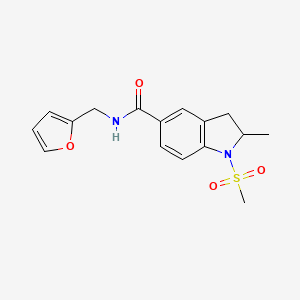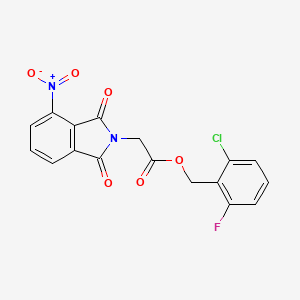
2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide
Vue d'ensemble
Description
2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide is a compound of interest in the synthesis of various heterocyclic compounds with potential biological activities. Research has shown that derivatives of benzohydrazide can be synthesized into a wide array of heterocyclic compounds, including oxadiazoles, thiadiazoles, triazoles, and more, demonstrating antimicrobial activities against different microorganisms. This highlights its utility in developing new antimicrobial agents (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).
Anticancer Potential
Another significant area of research is the exploration of this compound derivatives as potential anticancer agents. Studies have synthesized and evaluated the cytotoxic properties of these derivatives against various cancer cell lines, uncovering compounds that demonstrate potent inhibitory effects and the ability to induce apoptosis in tumor cells. This opens avenues for the development of new anticancer therapeutics (Katiyar et al., 2015).
Antioxidant Activity
The compound and its derivatives have also been evaluated for antioxidant activities, with studies indicating that certain synthesized benzohydrazide derivatives exhibit significant antioxidant properties. This suggests their potential use in preventing oxidative stress-related diseases (Dighade & Parikh, 2017).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of this compound derivatives has shown promising results. Compounds synthesized from this benzohydrazide exhibit effective activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial and antifungal agents (Han, 2013).
Covalent Organic Frameworks
The structure of this compound lends itself to the development of covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials suitable for various applications including catalysis, gas storage, and separation processes (Uribe-Romo et al., 2011).
Propriétés
IUPAC Name |
2,5-dihydroxy-N-[(Z)-(2-methylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-2-3-5-12(9)15-16-14(19)11-8-10(17)6-7-13(11)18/h6-9,17-18H,2-5H2,1H3,(H,16,19)/b15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYRRCLPSWMQFB-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N/NC(=O)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4574907.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide](/img/structure/B4574916.png)
![N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4574918.png)
![(5E)-5-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4574919.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4574940.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4574952.png)
![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)

![3-butoxy-N-[4-[(3-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B4574969.png)
![3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4574974.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4574976.png)
